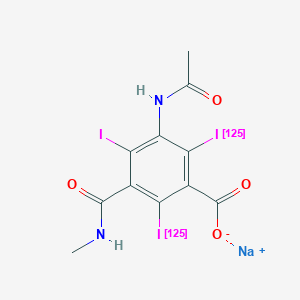amino}-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol](/img/structure/B10774348.png)
(4R)-4-{[4,4-bis(3-methylthiophen-2-yl)but-3-en-1-yl](methyl)amino}-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-EF-1520 is a synthetic organic compound known for its unique chemical structure and biological activity. The compound’s IUPAC name is (4R)-4-{4,4-bis(3-methylthiophen-2-yl)but-3-en-1-ylamino}-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol .
Preparation Methods
The synthesis of ®-EF-1520 involves multiple steps, including the formation of key intermediates and the final coupling reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired stereochemistry and yield .
Industrial production methods for ®-EF-1520 may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
®-EF-1520 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure controls to achieve the desired transformations. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of ®-EF-1520 .
Scientific Research Applications
®-EF-1520 has been extensively studied for its applications in:
Chemistry: As a ligand, it is used in coordination chemistry to form complexes with metals, which can be studied for their catalytic and electronic properties.
Biology: The compound has shown potential as a modulator of biological pathways, making it a candidate for studying cellular processes and signaling mechanisms.
Medicine: ®-EF-1520 is being investigated for its potential therapeutic effects, including its role as a modulator of neurotransmitter transporters, which could have implications for treating neurological disorders.
Mechanism of Action
The mechanism of action of ®-EF-1520 involves its interaction with specific molecular targets, such as neurotransmitter transporters. It modulates the activity of these transporters, affecting the reuptake and release of neurotransmitters like gamma-aminobutyric acid (GABA). This modulation can influence various signaling pathways and cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
®-EF-1520 can be compared with other similar compounds, such as:
SLC6A1: A gamma-aminobutyric acid transporter that shares similar biological activity and molecular targets.
SLC6A12: Another gamma-aminobutyric acid transporter with comparable functions and applications.
The uniqueness of ®-EF-1520 lies in its specific chemical structure and the resulting biological activity, which distinguishes it from other similar compounds. Its ability to modulate neurotransmitter transporters with high specificity makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C22H26N2O2S2 |
|---|---|
Molecular Weight |
414.6 g/mol |
IUPAC Name |
(4R)-4-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl-methylamino]-4,5,6,7-tetrahydro-1,2-benzoxazol-3-one |
InChI |
InChI=1S/C22H26N2O2S2/c1-14-9-12-27-20(14)16(21-15(2)10-13-28-21)6-5-11-24(3)17-7-4-8-18-19(17)22(25)23-26-18/h6,9-10,12-13,17H,4-5,7-8,11H2,1-3H3,(H,23,25)/t17-/m1/s1 |
InChI Key |
CUESOMOCKVRNIW-QGZVFWFLSA-N |
Isomeric SMILES |
CC1=C(SC=C1)C(=CCCN(C)[C@@H]2CCCC3=C2C(=O)NO3)C4=C(C=CS4)C |
Canonical SMILES |
CC1=C(SC=C1)C(=CCCN(C)C2CCCC3=C2C(=O)NO3)C4=C(C=CS4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


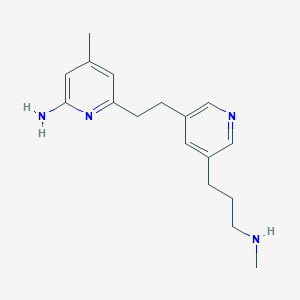
![1-(5-cyclohexyl-2-oxo-1-propyl-3H-1,4-benzodiazepin-3-yl)-3-[4-(4-pyridin-3-ylpiperazin-1-yl)phenyl]urea](/img/structure/B10774281.png)
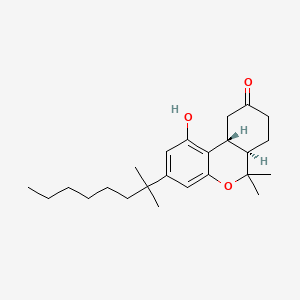
![[1-[[2-[[3,4-Dihydroxy-5-(3-hydroxytetradecanoylamino)-6-phosphonooxyoxan-2-yl]methoxy]-4-hydroxy-6-(hydroxymethyl)-5-phosphonooxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] dodecanoate](/img/structure/B10774286.png)
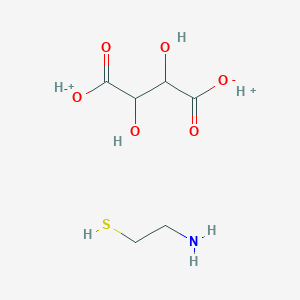
![4-[2-[[7-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]amino]ethyl]-2-tritiophenol](/img/structure/B10774301.png)
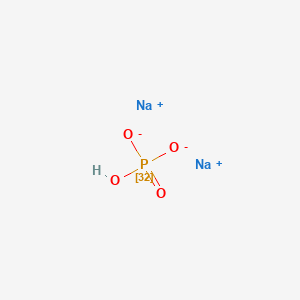
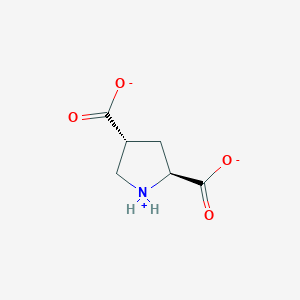

![13-(cyclopropylamino)-5-(4-methoxyphenyl)-8-thia-5,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B10774326.png)
![4-[4-(Ethylsulfonyl-(pyridin-3-ylmethyl)amino)phenoxy]benzamide](/img/structure/B10774335.png)
![Doxacurium chloride [VANDF]](/img/structure/B10774347.png)
